2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methylbenzyl)acetamide
説明
This compound is a pyrazolo-pyridazine derivative featuring a cyclopropyl group at position 4, an o-tolyl (ortho-methylphenyl) substituent at position 1, and an acetamide side chain linked to a 4-methylbenzyl group. Its molecular formula is C24H22N4O2, with a molecular weight of 446.47 g/mol (estimated based on structural analogs) . The pyrazolo[3,4-d]pyridazinone core is a pharmacologically privileged scaffold known for modulating kinase activity and inflammatory pathways. Notably, the cyclopropyl group enhances metabolic stability, while the o-tolyl and 4-methylbenzyl moieties contribute to lipophilicity and target binding .
特性
IUPAC Name |
2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-16-7-9-18(10-8-16)13-26-22(31)15-29-25(32)24-20(23(28-29)19-11-12-19)14-27-30(24)21-6-4-3-5-17(21)2/h3-10,14,19H,11-13,15H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDLKZZYEFSGLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4C)C(=N2)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methylbenzyl)acetamide is a complex organic molecule belonging to the class of pyrazolo[3,4-d]pyridazines. This class has garnered significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and kinase inhibition properties. The unique structural features of this compound suggest it may interact with various biological targets, making it a candidate for further pharmacological studies.
Molecular Formula and Weight
- Molecular Formula : CHNO
- Molecular Weight : 429.48 g/mol
Structural Characteristics
The compound features a heterocyclic structure with multiple rings and substituents that contribute to its biological activity. The pyrazolo-pyridazinone scaffold is particularly notable for its diverse pharmacological properties.
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 429.48 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The primary mechanism of action for this compound is likely related to its role as a kinase inhibitor. Kinases are enzymes that play critical roles in cell signaling, and their inhibition can lead to reduced cell growth and division, making this compound a candidate for anticancer therapies.
Anticancer Activity
Research indicates that compounds with similar pyrazolo[3,4-d]pyridazine structures exhibit significant anticancer properties. In vitro studies have shown that modifications on the pyrazole ring can significantly affect binding affinity and selectivity toward target proteins involved in cancer progression.
Case Study: Inhibition of Tumor Cell Lines
In a study assessing the antiproliferative activity of related compounds, several derivatives exhibited IC50 values in the nanomolar range against various human tumor cell lines, indicating strong potential as anticancer agents.
Table 2: Antiproliferative Activity of Related Compounds
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| Compound A (similar structure) | 50 | A549 (Lung Cancer) |
| Compound B (similar structure) | 75 | MCF-7 (Breast Cancer) |
| Compound C (similar structure) | 120 | HeLa (Cervical Cancer) |
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship analysis has been conducted to understand how modifications to the compound's structure affect its biological activity.
Key Findings:
- Substituent Effects : The introduction of bulky substituents at specific positions on the pyrazole ring can significantly enhance or diminish activity.
- Hydrogen Bonding : The presence of hydrogen bond donors or acceptors is crucial for maintaining potency against target proteins.
- Solubility Considerations : Modifications that improve solubility also tend to enhance bioavailability and therapeutic efficacy.
Table 3: SAR Analysis of Substituted Pyrazolo Compounds
| Modification | Effect on Activity |
|---|---|
| Methyl group at position R1 | Increased potency |
| Ethyl group at position R2 | Moderate potency |
| Bulky tert-butyl at position R1 | Decreased activity |
科学的研究の応用
Anticancer Properties
Research indicates that compounds similar to 2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methylbenzyl)acetamide exhibit significant anticancer activity. Studies have shown that modifications in the structure can enhance selectivity and potency against various cancer cell lines. For instance, docking studies suggest that these compounds may inhibit key enzymes involved in tumor growth, leading to reduced cell proliferation.
Anti-inflammatory Effects
Compounds within the pyrazolo[3,4-d]pyridazine class have demonstrated anti-inflammatory properties. The mechanism of action often involves the inhibition of specific pathways related to inflammation, making these compounds potential candidates for treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. For example, similar compounds have shown efficacy against Mycobacterium tuberculosis, with IC50 values indicating potent activity. The structural features of this compound suggest it could exhibit similar effects.
Antitubercular Activity
A study evaluated various substituted pyrazolo derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with similar structures to our target compound. These findings support further exploration into the antitubercular potential of 2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methylbenzyl)acetamide.
Cytotoxicity Assessment
In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development and potential therapeutic applications.
類似化合物との比較
Key Observations :
- Substituents like 4-cyclopropyl (target) vs. 4-methyl (analogs) influence steric bulk and metabolic stability .
- The N-(4-methylbenzyl)acetamide side chain in the target compound reduces polarity compared to N-(4-nitrophenyl) or N-(4-methoxyphenyl) groups in analogs, affecting solubility and membrane permeability .
Physicochemical Properties
Key Observations :
- The N-(4-nitrophenyl) analog has the lowest solubility due to its electron-withdrawing nitro group, while the N-(4-methoxyphenyl) analog shows moderate solubility from its electron-donating methoxy group .
- The target compound’s 4-methylbenzyl group balances lipophilicity and solubility better than polar substituents in analogs .
Pharmacological Activity
Limited data exist for the target compound, but insights can be drawn from analogs:
- Kinase Inhibition: Pyrazolo-pyridazinones with 4-cyclopropyl groups (e.g., target compound) show enhanced selectivity for JAK2 over JAK1 compared to 4-methyl derivatives .
- Anti-inflammatory Activity : The N-(4-methylbenzyl)acetamide side chain in the target compound may improve COX-2 inhibition compared to N-(4-chlorophenyl) analogs, as seen in related scaffolds .
- Metabolic Stability : Cyclopropyl-containing derivatives exhibit longer half-lives (t1/2 > 6 hours in vitro) than methyl-substituted analogs (t1/2 ~3 hours) .
Q & A
Q. What are the key synthetic routes for preparing 2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methylbenzyl)acetamide?
The synthesis typically involves:
- Core formation : Cyclization of hydrazine derivatives with diketones under acidic/basic conditions to form the pyrazolo[3,4-d]pyridazin core .
- Substituent introduction : Friedel-Crafts acylation or nucleophilic substitution to attach the o-tolyl and 4-methylbenzyl groups .
- Acetamide coupling : Amidation using reagents like HATU or DCC in aprotic solvents (e.g., DMF) . Key reaction parameters include temperature (60–100°C), solvent polarity (DMF, DCM), and catalysts (AlCl₃ for Friedel-Crafts) .
Q. Which analytical techniques are critical for structural validation of this compound?
- NMR spectroscopy : Confirms regiochemistry of substituents (e.g., o-tolyl vs. p-tolyl) via aromatic proton splitting patterns .
- HPLC : Determines purity (>95% required for biological assays) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 500.215) .
Q. What preliminary biological activities have been reported for this compound?
| Activity | Cell Line/Model | IC₅₀/Effect | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 3.79 µM | |
| Anti-inflammatory | Macrophage Model | ↓ TNF-α, IL-6 | |
| Selectivity | NCI-H460 | IC₅₀ > 40 µM (low) |
Advanced Research Questions
Q. How can reaction yields be optimized for the pyrazolo[3,4-d]pyridazin core formation?
- Design of Experiments (DOE) : Use factorial designs to test variables like temperature (70–110°C), solvent (DMF vs. DMSO), and catalyst loading (0.5–2.0 eq.) .
- Computational modeling : Quantum mechanical calculations (e.g., DFT) predict transition states to guide solvent/catalyst selection . Example optimization results:
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | None | 80 | 45 |
| DMSO | K₂CO₃ | 100 | 72 |
Q. How can conflicting bioactivity data (e.g., variable IC₅₀ values) be resolved?
- Source analysis : Compare assay conditions (e.g., MCF7 vs. NCI-H460 cell viability protocols) .
- Structural analogs : Test derivatives with modified substituents (e.g., replacing 4-methylbenzyl with 4-fluorobenzyl) to isolate SAR trends .
- Target validation : Use siRNA knockdowns or CRISPR-edited cell lines to confirm on-target effects .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent scanning : Synthesize analogs with variations at the cyclopropyl, o-tolyl, or acetamide positions .
- 3D-QSAR modeling : Align compounds in a pharmacophore model to predict activity cliffs . Example substituent effects:
| R Group | Anticancer IC₅₀ (µM) |
|---|---|
| 4-Methylbenzyl | 3.79 |
| 4-Fluorobenzyl | 2.15 |
| 3,5-Dimethylbenzyl | 8.90 |
Q. How can computational methods improve the design of derivatives?
- Molecular docking : Screen against kinase targets (e.g., EGFR, CDK2) to prioritize synthesis .
- ADMET prediction : Use tools like SwissADME to filter compounds with poor solubility or CYP450 inhibition risks .
Q. What methodologies validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to pH 1–13, heat (40–60°C), and light to identify degradation pathways .
- LC-MS/MS : Monitor hydrolytic cleavage of the acetamide bond in simulated gastric fluid .
Q. How can synergistic effects with other therapeutics be evaluated?
- Combination index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1) in cancer cell lines .
- Pathway analysis : RNA-seq or phosphoproteomics to identify co-targeted signaling nodes (e.g., PI3K/AKT) .
Q. What advanced techniques resolve crystallographic data for this compound?
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., hexane/ethyl acetate) to determine absolute configuration .
- PXRD : Compare experimental vs. simulated patterns to confirm polymorph purity .
Notes
- Avoid abbreviated chemical names (e.g., use "4-methylbenzyl" instead of "MeBz").
- All data derived from peer-reviewed methodologies in cited evidence.
- Commercial/mass-production considerations excluded per guidelines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
